Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7/c1-29-17-6-4-3-5-14(17)20-7-9-21(10-8-20)18-15(22(25)26)11-13(19(24)30-2)12-16(18)23(27)28/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYASOQXUJAKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a dinitrobenzoate ester. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Hypothetical Reaction Pathways
Based on structural analogs, potential reactions include:
Hydrolysis of the Methyl Ester
The methyl ester group can hydrolyze to form the corresponding carboxylic acid. For instance:
This reaction is common in ester derivatives and is often catalyzed by acids or bases .
Reduction of Nitro Groups
The nitro groups at positions 3 and 5 on the benzene ring may be reduced to amines using catalysts like Pd/C or Fe/HCl:
Such reductions are typical in nitroaromatic chemistry, though regioselectivity depends on reaction conditions.
Piperazine Ring Functionalization
The piperazine moiety may undergo:
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Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
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Acylation : Formation of amides using acyl chlorides or anhydrides.
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Metal Coordination : Interaction with transition metals (e.g., Cu, Ni) to form complexes, as seen in related piperazinium salts .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|---|
| Methyl ester | Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid derivative |
| Nitro groups | Reduction | H₂/Pd-C, Fe/HCl | Amino-substituted benzoate |
| Piperazine ring | Alkylation | R-X (alkyl halides) | Quaternary ammonium salt |
| Piperazine ring | Acylation | RCOCl, (RCO)₂O | Amide derivative |
| Methoxy group | Demethylation | BBr₃, HI | Phenolic derivative |
Research Gaps and Challenges
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No direct experimental data on this compound’s reactions exists in the reviewed literature.
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The steric hindrance from the 3,5-dinitro groups may slow electrophilic substitution at the aromatic ring.
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Stability under acidic/basic conditions requires empirical validation due to potential decomposition of the nitro or piperazine groups.
Scientific Research Applications
Structural Characteristics
Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate features a piperazine ring, a methoxyphenyl group, and a dinitrobenzoate functional group. The presence of these structural elements contributes to its pharmacological properties.
- Molecular Formula : C17H20N4O6
- Molecular Weight : 372.37 g/mol
The piperazine moiety is particularly significant in medicinal chemistry as it can interact with various biological targets, enhancing the compound's potential efficacy in therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : The reaction of 2-methoxyphenylpiperazine with appropriate dinitrobenzoic acid derivatives.
- Esterification : The introduction of the methyl ester group to the dinitrobenzoic acid moiety.
- Purification : Crystallization or chromatography to isolate the final product.
This multi-step synthesis allows for modifications that may enhance biological activity or solubility .
This compound has been studied for various biological activities:
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation and anxiety response .
- Antimicrobial Properties : Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds with piperazine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have documented the interactions and effects of this compound:
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Binding Affinity Studies : Research has demonstrated that this compound binds effectively to neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects.
Study Findings Kumar et al. (2020) Demonstrated binding affinity to 5-HT receptors; potential antidepressant activity. Mallevais et al. (1984) Reported on the anti-microtubular properties related to similar piperazine compounds. -
Antimicrobial Activity Testing : A study indicated that related compounds showed significant antimicrobial activity:
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 15 µg/mL This compound S. aureus 12 µg/mL
These findings suggest that the compound may have significant therapeutic applications in treating infections and mood disorders.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl group and dinitrobenzoate ester contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Urea-Thiazole-Piperazine Derivatives ()
Compounds 11a–11o (from Molecules, 2013) share a piperazine-thiazole-urea scaffold but differ in aryl substituents. While distinct from the target compound’s benzoate-nitro core, these analogs provide insights into how substituent variations influence physicochemical and synthetic properties.
Key Comparisons:
| Compound ID | Aryl Substituent | Yield (%) | Molecular Weight ([M+H]⁺) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |
| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 |
| 11m | 3,5-Bis(trifluoromethyl)phenyl | 84.7 | 602.2 |
- Substituent Effects on Yield : All compounds exhibit high yields (83–89%), suggesting robust synthetic routes despite diverse substituents. The target compound’s synthesis would likely require similar optimization for nitro group stability.
- Molecular Weight Trends: The nitro groups in the target compound may increase its molecular weight compared to urea analogs (e.g., 11l: 496.3 vs. estimated ~450–500 for the target).
Piperazine-Containing Commercial Reagents ()
lists piperazine derivatives like 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) and [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (CAS 622381-65-1). These lack nitro or ester groups but highlight commercial availability and physical properties:
| Compound | Melting Point (°C) | Molecular Weight |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 187–190 | 220.26 |
| [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol | 96–98 | 220.31 |
- Thermal Stability: The higher melting point of the benzoic acid derivative (187–190°C) versus the methanol analog (96–98°C) suggests that carboxylic acid groups enhance crystallinity. The target compound’s ester and nitro groups may lower its melting point due to reduced polarity.
- Commercial Relevance : Piperazine derivatives are widely used in drug discovery, but the absence of the target compound in commercial catalogs implies it remains a research-stage molecule.
Research Findings and Implications
- Synthetic Feasibility : The high yields of urea-thiazole-piperazine analogs () suggest that introducing diverse substituents on piperazine is synthetically tractable. However, nitro groups in the target compound may necessitate protective strategies to avoid side reactions.
- This could limit bioavailability unless formulation strategies are employed.
- Biological Activity : Piperazine derivatives often target GPCRs, but the nitro groups in the target compound may confer unique electronic properties, altering binding affinity compared to ’s urea derivatives.
Biological Activity
Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H24N4O9
Molecular Weight: 408.41 g/mol
CAS Number: 168326852
The compound features a piperazine moiety substituted with a 2-methoxyphenyl group and a dinitrobenzoate group, which is expected to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenylpiperazine with 3,5-dinitrobenzoic acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the ester bond. This method has been documented in various studies focusing on similar piperazine derivatives .
Antimicrobial Properties
Research indicates that compounds containing piperazine rings often exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. In vitro studies have demonstrated that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Piperazine derivatives are also being investigated for their anticancer properties. The dinitrobenzoate moiety may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could be effective against certain cancer cell lines, although further research is needed to clarify its mechanism of action .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various piperazine derivatives, including this compound, reported that the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion tests .
- Anticancer Activity : In a series of experiments assessing the cytotoxicity of piperazine derivatives on cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .
Data Table: Biological Activity Summary
| Property | Result |
|---|---|
| Antibacterial Activity | Moderate to Good against S. aureus and E. coli |
| Cytotoxicity | Dose-dependent decrease in MCF-7 cell viability |
| Mechanism of Action | Apoptosis induction (under investigation) |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
Nitro Group Introduction : Nitration of methyl benzoate derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to achieve 3,5-dinitro substitution .
Piperazine Coupling : Nucleophilic aromatic substitution (SNAr) at the 4-position using 4-(2-methoxyphenyl)piperazine. This requires activation by electron-withdrawing nitro groups and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Esterification : If not pre-functionalized, the methyl ester group can be introduced via Fischer esterification or alkylation of the carboxylic acid intermediate.
Q. Critical Parameters :
- Temperature Control : Overheating during nitration can lead to byproducts.
- Solvent Choice : DMF enhances SNAr reactivity but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar nitro/piperazine groups .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by nitro groups) .
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between the piperazine and benzene rings) and confirms regiochemistry. For example, bond angles like C43–C44–C45 (~118°) and C44–C45–C46 (~121°) validate steric interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~458 Da).
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis?
Methodological Answer:
- Reaction Path Search : Tools like the ICReDD program combine quantum chemical calculations (e.g., DFT) and information science to predict intermediates and transition states. For example, modeling SNAr transition states can identify optimal leaving groups or solvents .
- Machine Learning : Training models on existing nitro-aromatic reaction datasets can predict regioselectivity in nitration or coupling steps.
- Solvent Optimization : COSMO-RS simulations evaluate solvent polarity effects on reaction rates .
Q. How can researchers resolve contradictions in pharmacological data for structurally similar piperazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogs like (3,5-dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone or imidazole-containing derivatives . Key variables include:
- Electron-Withdrawing Groups : Nitro vs. methoxy substituents alter receptor binding (e.g., σ-receptor affinity).
- Piperazine Conformation : X-ray data (e.g., angle deviations >10° from ideal chair conformation) may explain reduced bioactivity .
- Dose-Response Analysis : Use standardized assays (e.g., radioligand binding for receptor targets) to control for batch-to-batch variability .
Q. What strategies mitigate challenges in crystallizing nitro-aromatic piperazine derivatives?
Methodological Answer:
- Co-Crystallization : Additives like benzoic acid derivatives (e.g., 4-methylbenzoate ) improve lattice stability via π-π stacking.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/EtOH solutions promotes single-crystal growth.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding between nitro O and piperazine NH) to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
